![molecular formula C7H7N5S B3038211 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 80809-37-6](/img/structure/B3038211.png)
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound. It is a derivative of 1,2,4-triazole, which is a class of compounds known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . Other methods may involve the use of dl-malic acid under microwave (MW) irradiation .Molecular Structure Analysis
The molecular structure of “4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Anti-Inflammatory Agents
The synthesis of 4-amino-5-(pyridin-2(3)-yl)-1,2,4-triazole (4H)-3-ylthio acetamide derivatives has been explored as potential anti-inflammatory substances . These compounds show promise in modulating inflammatory responses, which is crucial for managing conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.
Anti-Fibrosis Activity
In screening experiments, some derivatives of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol displayed better anti-fibrosis activity than existing drugs like Pirfenidone . Targeting fibrosis is essential for preventing tissue scarring and maintaining organ function.
Hepatic Stellate Cell Modulation
Novel 2-(pyridin-2-yl) pyrimidine derivatives, including those derived from this compound, were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These cells play a crucial role in liver fibrosis, and compounds that modulate their behavior could have therapeutic implications .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in the presynaptic terminals of neurons and is involved in the regulation of dopamine release and transport .
Mode of Action
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn can form amyloid aggregates, leading to neurotoxicity and neurodegeneration . By inhibiting this aggregation, the compound can prevent the formation of these harmful aggregates .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, the aggregation of α-syn into amyloid fibrils leads to the formation of intraneuronal inclusions, which can cause cytotoxicity through various mechanisms, such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can potentially mitigate these effects .
Result of Action
The compound has shown the ability to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound could have potential neuroprotective effects.
properties
IUPAC Name |
4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOSTNDZHXSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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